1,3,5-Trimethylhexahydro-1,3,5-triazine (MMA-triazine) is a low-molecular-weight (129.2 g/mol) cyclic tertiary amine primarily procured as a high-efficiency hydrogen sulfide (H2S) scavenger and controlled-release biocide[1]. Characterized by its high solubility in hydrocarbon media and exceptional low-temperature stability, the compound is a critical process chemical in the oil and gas sector for sweetening crude oil and natural gas streams [2]. Unlike heavier triazine derivatives, its compact trimethyl structure affords a higher mass-specific reactive capacity, making it a highly efficient material for chemical injection workflows where minimizing dosage volume and preventing equipment fouling are paramount procurement drivers [3].
Procurement substitution of MMA-triazine with the industry-standard MEA-triazine (1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine) frequently leads to severe process failures in specific environments. When MEA-triazine is spent, its byproduct (5-hydroxyethyldithiazine) is highly prone to further reaction with H2S, triggering a ring-opening polymerization that forms intractable amorphous dithiazine solids, which severely foul pipelines and static mixers [1]. Furthermore, MEA-triazine reaction products are highly water-soluble, making them unsuitable for dry hydrocarbon streams where aqueous phase separation cannot be tolerated [2]. Attempting to substitute MMA-triazine with generic formaldehyde for biocidal applications also fails due to formaldehyde's extreme volatility and toxicity, whereas MMA-triazine provides a safe, controlled-release mechanism that maintains efficacy while mitigating vapor hazards [3].
A critical differentiator for MMA-triazine is its resistance to solid byproduct formation during H2S scavenging. While the industry-standard MEA-triazine forms 5-hydroxyethyldithiazine—which subsequently undergoes ring-opening to form amorphous polymeric solids that plug pipelines—MMA-triazine forms a stable dithiazine intermediate that resists this secondary ring-opening reaction [1]. This structural difference completely eliminates the formation of amorphous dithiazine solids under standard field conditions [1].
| Evidence Dimension | Propensity for spent-scavenger solid polymerization |
| Target Compound Data | Forms stable dithiazine; zero amorphous solid formation. |
| Comparator Or Baseline | MEA-triazine (forms amorphous dithiazine polymeric solids). |
| Quantified Difference | Complete elimination of solid fouling byproducts. |
| Conditions | Field and laboratory H2S scavenging conditions. |
Eliminating solid byproducts prevents catastrophic plugging of offshore separators and static mixers, drastically reducing maintenance downtime.
Due to its lower molecular weight (129.2 g/mol) compared to MEA-triazine (219.3 g/mol), MMA-triazine offers a significantly higher theoretical and practical H2S capacity per unit mass. Field and laboratory benchmarking demonstrated that MMA-triazine formulations achieved a 52% improvement in H2S removal per gallon of active scavenger compared to commercial MEA-triazine benchmarks [1]. This allows operators to achieve the same sweetening targets with substantially lower chemical injection volumes [1].
| Evidence Dimension | H2S removal efficiency per unit mass/volume |
| Target Compound Data | 52% improvement in H2S removal per gallon. |
| Comparator Or Baseline | Commercial MEA-triazine (benchmark capacity). |
| Quantified Difference | 52% higher mass-specific scavenging capacity. |
| Conditions | Gas flow rate of 1.0-1.5 L/min; 250 ppm H2S inlet concentration. |
Higher mass efficiency reduces the required chemical inventory, lowering logistics costs and saving critical footprint space on offshore platforms.
The partitioning behavior of spent scavenger products dictates the compound's suitability for dry oil streams. The reaction products of H2S with MMA-triazine are highly soluble in hydrocarbon media, whereas the reaction products of MEA-triazine are highly water-soluble [1]. This prevents the precipitation of spent scavenger salts and avoids the need for aqueous phase separation when treating crude oil or fuel oil [1].
| Evidence Dimension | Solubility of dithiazine reaction products |
| Target Compound Data | Highly soluble in hydrocarbon media. |
| Comparator Or Baseline | MEA-triazine (reaction products partition into the aqueous phase). |
| Quantified Difference | Elimination of aqueous fallout in hydrocarbon streams. |
| Conditions | Direct injection into liquid hydrocarbon streams. |
Allows for the direct sweetening of dry crude and fuel oils without introducing water separation bottlenecks or salt precipitation.
For cold-climate operations, the physical stability of the scavenger formulation is critical. Concentrated formulations of MMA-triazine (50-62%) exhibit an exceptionally low freezing point down to -45 °C[1]. In contrast, standard MEA-triazine solutions freeze at significantly higher temperatures, requiring expensive winterization additives, dilution, or heated storage to maintain flowability in sub-zero environments [1].
| Evidence Dimension | Formulation freezing point |
| Target Compound Data | Freezing point down to -45 °C. |
| Comparator Or Baseline | Standard aqueous MEA-triazine (freezes at higher, sub-zero temperatures). |
| Quantified Difference | Maintains flowability at -45 °C without heavy winterization. |
| Conditions | 50-62% active triazine concentrate. |
Ensures uninterrupted chemical injection and eliminates the need for heated storage in arctic or severe winter oilfield operations.
Selected over MEA-triazine for scavenging H2S in dry crude oil and fuel oils, where its high hydrocarbon solubility prevents aqueous phase separation and salt precipitation [1].
Procured for offshore platforms and systems prone to dithiazine crystallization, as its resistance to polymeric solid formation eliminates catastrophic pipeline and separator plugging[2].
Deployed in extreme winter environments due to its exceptional low-temperature stability (freezing point down to -45 °C), negating the need for heated storage or heavy winterization additives[3].
Utilized in metalworking fluids and water treatment systems where steady, long-term antimicrobial efficacy is required without exposing personnel to the severe vapor hazards of pure formaldehyde [4].
Flammable;Corrosive;Irritant;Health Hazard